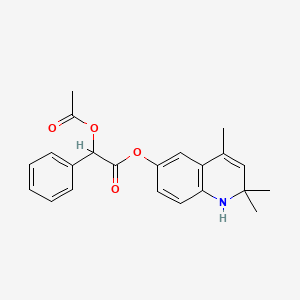
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate is a complex organic compound that belongs to the class of dihydroquinolines. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes a quinoline core substituted with trimethyl groups and an acetyloxy phenyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate typically involves the condensation of aniline with acetone in the presence of a catalyst. One of the efficient methods employs metal-modified tungstophosphoric acid supported on γ-Al2O3 as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product. The process involves microwave-assisted hydrothermal methods to synthesize the catalyst, followed by the condensation reaction under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid, is preferred due to their high efficiency and reusability . The reaction conditions are carefully monitored to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the molecule, such as the acetyloxy and phenyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce dihydroquinoline compounds .
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . In medicine, it is explored for its role as a lipid peroxidation inhibitor and progesterone agonist/antagonist . Industrially, it is used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils .
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by inhibiting lipid peroxidation, which helps in preventing oxidative damage to cells . It also interacts with progesterone receptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate include other dihydroquinoline derivatives, such as 2,2,4-trimethyl-1,2-dihydroquinoline and its various substituted forms . These compounds share similar structural features and exhibit comparable chemical and biological properties.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of the acetyloxy phenyl acetate moiety enhances its antioxidant properties and its ability to interact with biological targets .
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-acetyloxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-13-22(3,4)23-19-11-10-17(12-18(14)19)27-21(25)20(26-15(2)24)16-8-6-5-7-9-16/h5-13,20,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPNQOJKVBFWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C(C3=CC=CC=C3)OC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4037062.png)
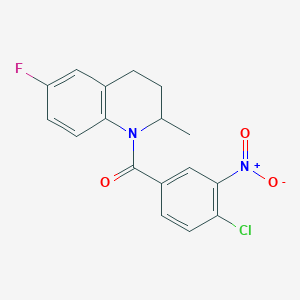
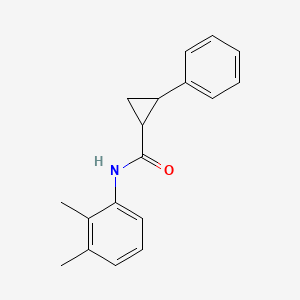
![methyl [4-(diethylamino)phenyl]carbamate](/img/structure/B4037088.png)
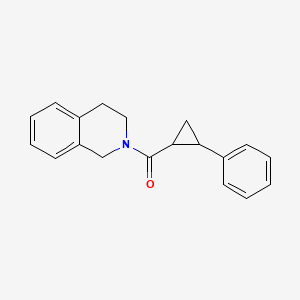

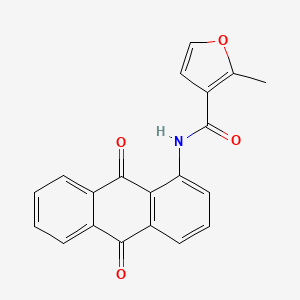
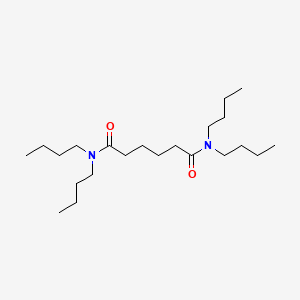
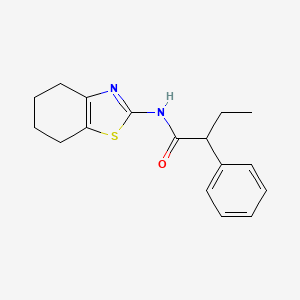
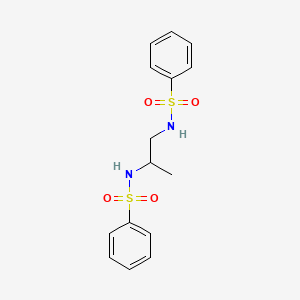
![2-(2,5-dimethylphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4037149.png)
![ethyl 4-{[4-(2-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B4037150.png)
![2-(2-chlorophenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4037153.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(propan-2-yl)benzamide](/img/structure/B4037159.png)
